REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[CH:32]=O)[CH:25]=[CH:24]1>ClCCCl.ClCCl>[CH2:1]([NH:4][CH2:32][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[NH:23][CH:24]=[CH:25]2)[CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stir the resulting mixture at 20-24° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir the resulting mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
wash carefully with aqueous sodium bicarbonate (100 mL)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Wash the organic layer sequentially with water (100 mL) and saturated aqueous sodium chloride (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with 10-30% ethyl acetate in hexanes
|
Type
|
ADDITION
|
Details
|
Combine fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrate them under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |